Tricyclo[2.2.2.01,4]octane
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Overview
Description
Tricyclo[2.2.2.01,4]octane is a unique polycyclic hydrocarbon with the molecular formula C8H12. This compound is characterized by its rigid, tricyclic structure, which consists of three interconnected cyclohexane rings. The compound’s unique structure imparts significant strain, making it an interesting subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tricyclo[2.2.2.01,4]octane typically involves the Diels-Alder reaction, followed by ring-closing metathesis. One common method includes the reaction of a diene with a dienophile to form a bicyclo[2.2.2]octene intermediate, which is then subjected to ring-closing metathesis to yield the tricyclic structure .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis and the specialized conditions required. advancements in catalytic processes and metathesis reactions have made it more feasible to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: Tricyclo[2.2.2.01,4]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
Tricyclo[2.2.2.01,4]octane has several applications in scientific research:
Chemistry: The compound is used as a model system to study the effects of ring strain and the reactivity of polycyclic hydrocarbons.
Biology: Its derivatives are explored for potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Some derivatives of this compound are investigated for their potential as pharmaceutical agents, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of tricyclo[2.2.2.01,4]octane and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, some derivatives inhibit the enzyme topoisomerase II, leading to DNA interstrand cross-linking and increased anti-neoplastic activity . The rigid structure of the compound allows for precise interactions with these targets, enhancing its efficacy in various applications.
Comparison with Similar Compounds
- Tricyclo[3.2.1.02,4]octane: Another polycyclic hydrocarbon with a different ring arrangement.
Bicyclo[2.2.2]octane: A simpler structure with two interconnected cyclohexane rings.
Uniqueness: Tricyclo[2.2.2.01,4]octane is unique due to its highly strained tricyclic structure, which imparts distinct chemical and physical properties. This strain makes it more reactive compared to similar compounds, allowing for a wider range of chemical transformations and applications .
Properties
CAS No. |
36120-88-4 |
---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
tricyclo[2.2.2.01,4]octane |
InChI |
InChI=1S/C8H12/c1-2-8-5-3-7(1,8)4-6-8/h1-6H2 |
InChI Key |
GPMHXZWOEIWUPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC23C1(CC2)CC3 |
Origin of Product |
United States |
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